molecular formula C21H20N2O3S2 B305236 2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide

2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide

Cat. No. B305236
M. Wt: 412.5 g/mol
InChI Key: ZCPLGIDKRNKALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide, also known as MPSAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in various physiological processes. Additionally, 2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide has been found to bind to certain proteins, such as human serum albumin, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide inhibits the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. 2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide has also been shown to inhibit the activity of carbonic anhydrase, which may have implications for the treatment of various diseases, such as glaucoma and epilepsy. Additionally, 2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide has been found to bind to human serum albumin, which may affect its pharmacokinetics and biodistribution.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide has a well-defined chemical structure, which makes it easy to study its properties and interactions. However, one limitation of using 2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide is its relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide. One area of interest is the development of 2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide-based drugs for the treatment of various diseases, such as cancer and glaucoma. Additionally, 2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide could be further explored for its potential use in materials science, such as in the development of organic electronic devices. Further studies could also investigate the mechanism of action of 2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide and its interactions with proteins and enzymes.

Synthesis Methods

The synthesis of 2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide involves the reaction of 2-mercaptobenzonitrile with 4-chloro-N-methylbenzenesulfonamide in the presence of potassium carbonate. The resulting product is then treated with N-(2-phenylthiophenyl)acetamide to yield 2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide. This synthesis method has been optimized to achieve a high yield and purity of the final product.

Scientific Research Applications

2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In biochemistry, 2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide has been used as a tool for studying protein-ligand interactions and enzyme inhibition. In materials science, 2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide has been explored for its potential use in organic electronics and optoelectronics.

properties

Product Name

2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide

Molecular Formula

C21H20N2O3S2

Molecular Weight

412.5 g/mol

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-(2-phenylsulfanylphenyl)acetamide

InChI

InChI=1S/C21H20N2O3S2/c1-23(28(25,26)18-12-6-3-7-13-18)16-21(24)22-19-14-8-9-15-20(19)27-17-10-4-2-5-11-17/h2-15H,16H2,1H3,(H,22,24)

InChI Key

ZCPLGIDKRNKALE-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1SC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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